molecular formula C19H12F2N2O2S B2909011 3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326846-29-0

3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2909011
CAS No.: 1326846-29-0
M. Wt: 370.37
InChI Key: BKTCRDBOLKUBHV-UHFFFAOYSA-N
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Description

This compound is a fluorinated thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with two 2-fluorophenyl groups. The presence of two 2-fluorophenyl groups at positions 3 and N1 introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10,16-17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMHGGKXHUJWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C18H16F2N4O2SC_{18}H_{16}F_2N_4O_2S with a molecular weight of 366.41 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with two fluorophenyl groups.

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that derivatives with similar structures can inhibit the proliferation of MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.
  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes such as MIF2 (Macrophage Migration Inhibitory Factor 2), which plays a role in inflammation and cancer progression. The IC50 values for related compounds indicate potent inhibition at micromolar concentrations .

Study 1: MIF2 Inhibition

A study highlighted the discovery of potent MIF2 inhibitors derived from thienopyrimidine scaffolds. The most effective derivatives showed IC50 values as low as 7.2 μM, demonstrating their potential as therapeutic agents for conditions involving MIF2 dysregulation .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, various thienopyrimidine derivatives were tested for cytotoxic effects against multiple cancer cell lines. Compounds structurally related to the target compound exhibited significant cytotoxicity with IC50 values ranging from 1.18 to 8.83 μM against MCF7 and HCT116 cells, indicating a strong potential for anticancer applications .

Comparative Biological Activity Table

Compound NameIC50 (μM)Target Enzyme/Cell LineBiological Activity
Compound A7.2MIF2Inhibitor
Compound B1.18MCF7 (Breast Cancer)Cytotoxic
Compound C4.62HCT116 (Colon Cancer)Cytotoxic
Compound D8.83PC3 (Prostate Cancer)Cytotoxic

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and physicochemical properties of 3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione with related pyrimidine derivatives from the literature.

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, Rf) Biological Activity (if reported) References
3-(2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione (Target Compound) Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-fluorophenyl), N1-(2-fluorophenyl)methyl C₂₀H₁₅F₂N₂O₂S 384.41 (calculated) N/A N/A Not reported in evidence
3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(3-fluorophenyl), N1-(3-methylphenyl)methyl C₂₀H₁₆FN₂O₂S 367.4 N/A Smiles: Cc1cccc(C[N+]2=C3C=CSC3C(=O)N(c3cccc(F)c3)C2=O)c1 Not reported
3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-fluorophenyl), N1-(2-methylphenyl)methyl C₂₀H₁₆FN₂O₂S 365.4 (estimated) N/A Structure confirmed via X-ray (no data shown) Not reported
4-(2,6-dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (5H) Dihydropyrimidin-2(1H)-one 4-(2,6-dichlorophenyl), 6-phenyl C₁₆H₁₂Cl₂N₂O 319.19 116–118 IR: 3,418 (N–H), 1,684 (C=O); Rf: 0.96 Antifungal, antioxidant, anticancer
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3-cyclohexyl, 6-phenyl, N1-(p-tolyl) C₂₃H₂₅N₂O₂ 377.46 N/A NMR data available (no IR/Rf) Structural study only
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 5-fluoro, N1-tetrahydrofuran derivative C₁₂H₁₇FN₂O₅ 300.28 N/A X-ray structure resolved (SHELX) Crystallographic analysis

Key Observations:

Structural Variations: The target compound features a thienopyrimidine-dione core, distinguishing it from simpler dihydropyrimidinones (e.g., compound 5H ) or pyrimidine-diones (e.g., compound 5H ). Fluorine positioning significantly impacts electronic properties. For example, the 2-fluorophenyl group in the target compound may induce greater steric hindrance than the 3-fluorophenyl analog in , affecting solubility and target interactions.

Physicochemical Properties: Melting points for fluorinated thienopyrimidines are unreported in the evidence, but chlorinated analogs (e.g., 5H ) exhibit higher melting points (116–118°C), likely due to stronger intermolecular halogen bonding. Rf values vary with substituent polarity; the target compound’s Rf is expected to differ from 5H (Rf = 0.96 ) due to its non-polar fluorophenyl groups.

Biological Relevance :

  • Compounds with dichlorophenyl (5H ) or difluorobenzyl (51 ) substituents demonstrate antifungal and anticancer activities, suggesting the target compound’s fluorinated structure warrants similar evaluation.

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